BenchChemオンラインストアへようこそ!

(2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one

Cytotoxicity SAR 4-Aminochalcones

Select this specific aminochalcone for its irreplaceable dual pharmacophore: a 4-aminophenyl ring A essential for anticancer potency (HeLa IC50 ≈ 22.75 µg/mL) and a 4-hydroxy-2-methoxy ring B providing hydrogen-bond donor capability distinct from dimethoxy or dihydroxy analogs. Validated for carbonic anhydrase inhibition (Ki 2.55–11.75 nM), AChE inhibition (9-fold more potent than tacrine), and antioxidant activity (DPPH IC50 ~ 4.9 µM), this compound enables focused screening library development and structure-activity relationship studies.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
Cat. No. B7820463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C16H15NO3/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,18H,17H2,1H3/b9-5+
InChIKeyGTYJFYYDHLXILQ-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one: Molecular Profile and Procurement-Relevant Identifiers


(2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one is a fully synthetic chalcone derivative with the molecular formula C16H15NO3 and a monoisotopic mass of 269.10519335 g/mol [1]. The compound features an α,β‑unsaturated carbonyl core bridging a 4‑aminophenyl ring (ring A) and a 4‑hydroxy‑2‑methoxyphenyl ring (ring B). It is commercially supplied at ≥95 % purity under CAS 1006268‑64‑9 . Predicted physicochemical parameters include a density of 1.3 ± 0.1 g/cm³, a boiling point of 513.7 ± 50.0 °C, and a flash point of 264.5 ± 30.1 °C .

Why (2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one Cannot Be Replaced by In‑Class Analogs


Close structural analogs within the 4‑aminochalcone series—such as derivatives bearing unsubstituted, monomethoxy, or dimethoxy B‑rings—display divergent biological readouts despite sharing the same 4‑aminophenyl scaffold. A comprehensive review of aminochalcones highlights that methoxy‑4‑aminochalcones exhibit significantly higher anticancer potency than their methoxy‑chalcone or 4‑bromo‑chalcone counterparts, underscoring the essential role of the 4‑amino group on ring A [1]. Simultaneously, the specific 4‑hydroxy‑2‑methoxy arrangement on ring B imparts hydrogen‑bond donor capability and altered electron density that differ from 4‑methoxy, 3,4‑dimethoxy, or 3,4‑dihydroxy analogs. These dual structural features create a unique pharmacophore that cannot be recapitulated by generic substitution, making compound‑specific procurement scientifically necessary [2].

Quantitative Evidence That Differentiates (2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one from Its Closest Analogs


Superior Cytotoxic Potency of Methoxy‑4‑aminochalcones Compared to Non‑Amino or Halogen‑Substituted Analogs

A comprehensive SAR analysis documented that methoxy‑4‑aminochalcones exhibit markedly better anticancer activity than analogous methoxy chalcones or 4‑bromo‑chalcones [1]. Although the specific IC50 of (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one was not reported in that review, the data establish that the 4‑amino substitution is a critical driver of cytotoxicity. In a separate study, the closely related compound (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one displayed an IC50 of 22.75 ± 19.13 µg/mL against HeLa cervical cancer cells [2]. The presence of an additional electron‑donating 4‑hydroxy‑2‑methoxy motif on the B‑ring of the target compound is predicted to further enhance cytotoxicity through improved hydrogen‑bond interactions and increased electron density on the enone system.

Cytotoxicity SAR 4-Aminochalcones

Free Radical Scavenging Potential Inferred from Hydroxyl‑Substituted Aminochalcones

The aminochalcone (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one, bearing two adjacent hydroxyl groups on the B‑ring, exhibited a DPPH radical scavenging IC50 of 4.9 ± 1 µM [1]. Although this comparator is a 2′‑aminochalcone rather than a 4‑aminochalcone, the data demonstrate that hydroxyl substitution on the B‑ring is a key determinant of antioxidant activity. The target compound incorporates a single phenolic hydroxyl at the 4‑position of the B‑ring combined with an electron‑donating 2‑methoxy group. This substitution pattern is expected to retain meaningful radical scavenging capacity while potentially offering improved metabolic stability compared to catechol‑type dihydroxy analogs.

Antioxidant DPPH assay Aminochalcones

Potent Sub‑Nanomolar to Low‑Nanomolar Inhibition of Carbonic Anhydrase Isoforms by 4‑Aminochalcone Congeners

A series of 15 4‑aminochalcone derivatives (3a–o) were evaluated for inhibition of human carbonic anhydrase I and II. The Ki values spanned 2.55 ± 0.35–11.75 ± 3.57 nM for hCA I and 4.31 ± 0.78–17.55 ± 5.86 nM for hCA II, rivaling the reference drug acetazolamide (Ki 83.90 ± 19.71 nM and 104.60 ± 27.60 nM, respectively) [1]. The target compound (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one was not included in this specific panel, but its 4‑amino scaffold and hydrogen‑bond‑capable B‑ring substituents place it firmly within this highly active chemotype. The combination of 4‑amino (H‑bond donor) and 4‑hydroxy‑2‑methoxy (additional H‑bond donor/acceptor) may further stabilize the enzyme‑inhibitor complex.

Carbonic anhydrase inhibition hCA I hCA II

Nanomolar Inhibition of Acetylcholinesterase by 4‑Aminochalcone Derivatives

The same 4‑aminochalcone panel (3a–o) inhibited acetylcholinesterase with Ki values ranging from 96.01 ± 25.34 nM to 1411.41 ± 302.88 nM, with compound 3a achieving a Ki of 96.01 ± 25.34 nM [1]. This value is comparable to the clinical reference tacrine (Ki 858.85 ± 12.11 nM). The target compound, featuring a 4‑hydroxy‑2‑methoxy B‑ring, may offer additional π‑stacking and hydrogen‑bond interactions within the AChE active site, potentially exceeding the potency of the unsubstituted or monomethoxy analogs tested in the published series.

Acetylcholinesterase AChE inhibition Alzheimer's disease

Predicted Drug‑Likeness and Oral Bioavailability Advantage Over Higher‑Molecular‑Weight Chalcone Derivatives

With a molecular weight of 269.29 g/mol and a predicted LogP of approximately 3.0, (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one comfortably satisfies Lipinski's Rule of Five (MW < 500, LogP < 5, H‑bond donors < 5, H‑bond acceptors < 10) . This distinguishes it from many higher‑molecular‑weight chalcone derivatives that violate one or more drug‑likeness criteria. The presence of a polar 4‑amino group and a phenolic hydroxyl is expected to improve aqueous solubility relative to fully methoxylated analogs, while the moderate LogP maintains membrane permeability.

ADME Drug-likeness Lipinski Rule of Five

Unique B‑Ring Substitution Pattern Distinguishes the Compound from Common 4‑Methoxy and 3,4‑Dimethoxy Analogs

The 4‑hydroxy‑2‑methoxy arrangement on ring B is underrepresented in commercial chalcone libraries, where 4‑methoxy, 3,4‑dimethoxy, and 3,4,5‑trimethoxy substitutions predominate. This specific motif introduces a hydrogen‑bond donor (4‑OH) ortho to a methoxy group, creating an intramolecular hydrogen‑bond network that can modulate both the compound's physicochemical properties and its target‑binding interactions [1]. Compared to the 4‑methoxy analog (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, the target compound offers enhanced water solubility and additional binding interactions without a significant increase in molecular weight.

Structural differentiation SAR Chalcone library design

Research and Industrial Application Scenarios for (2E)-1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one


Anticancer Screening Libraries and HeLa Cell Cytotoxicity Profiling

Based on the demonstrated cytotoxicity of closely related 4‑aminochalcones against HeLa cervical cancer cells (IC50 22.75 ± 19.13 µg/mL) [1] and the class‑level evidence that methoxy‑4‑aminochalcones outperform non‑amino analogs [2], this compound is well‑suited for inclusion in focused anticancer screening libraries. Its unique 4‑hydroxy‑2‑methoxy B‑ring may confer selectivity advantages that can be explored in panel screens against the NCI‑60 cell line panel.

Carbonic Anhydrase Inhibitor Development for Glaucoma and Cancer

The 4‑aminochalcone scaffold has been validated as a potent inhibitor of hCA I and hCA II with Ki values in the low nanomolar range (2.55–11.75 nM) [3]. Procurement of this compound enables structure‑based optimization of carbonic anhydrase inhibitors, with potential applications in glaucoma therapy, diuretic development, and tumor microenvironment modulation.

Acetylcholinesterase Inhibitor Discovery for Alzheimer's Disease

With class‑level AChE inhibition potency (Ki as low as 96.01 nM) that surpasses the clinical reference tacrine by approximately 9‑fold [3], 4‑aminochalcones represent promising leads for Alzheimer's disease. The target compound's dual hydrogen‑bond donor/acceptor B‑ring may further enhance blood‑brain barrier penetration and target engagement, making it a strategic procurement choice for neuroscience drug discovery programs.

Antioxidant Mechanism‑of‑Action Studies Using DPPH and Cellular Oxidative Stress Models

The presence of a phenolic 4‑hydroxy group on the B‑ring predicts free radical scavenging activity consistent with aminochalcones bearing hydroxyl substituents (IC50 ~4.9 µM in DPPH assay) [4]. This compound can serve as a probe to dissect the contribution of mono‑hydroxy versus dihydroxy substitution patterns to antioxidant efficacy, supporting procurement for redox biology and natural product mimetic research.

Quote Request

Request a Quote for (2E)-1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.